3-Dechloro Sertraline Hydrochloride

説明

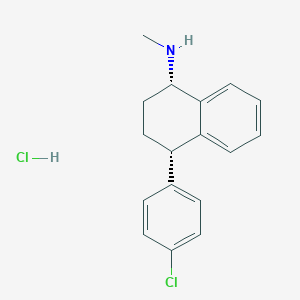

3-Dechloro Sertraline Hydrochloride: is a chemical compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound is characterized by its tetrahydronaphthalene structure, which is substituted with a chlorophenyl group and an N-methylamine group.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Dechloro Sertraline Hydrochloride typically involves several steps:

Formation of the Tetrahydronaphthalene Core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.

Introduction of the Chlorophenyl Group: This step often involves a Friedel-Crafts alkylation reaction using a chlorobenzene derivative.

N-Methylation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

化学反応の分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of N-oxide derivatives.

Reduction: Reduction reactions can target the chlorophenyl group, potentially converting it to a phenyl group.

Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be employed under basic conditions.

Major Products

Oxidation: N-oxide derivatives.

Reduction: Phenyl-substituted derivatives.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

科学的研究の応用

Pharmacological Research

3-Dechloro Sertraline Hydrochloride serves as an important reference compound in pharmacological studies. Its role as an impurity in sertraline formulations highlights the necessity for thorough analysis and quality control in pharmaceutical manufacturing. Researchers utilize this compound to:

- Study Mechanisms of Action : Understanding how dechlorinated derivatives affect serotonin reuptake mechanisms can provide insights into the pharmacodynamics of SSRIs (Selective Serotonin Reuptake Inhibitors) and their efficacy in treating mood disorders.

- Investigate Side Effects : The presence of impurities like 3-Dechloro Sertraline may influence the safety profile of sertraline, making it crucial for toxicity studies and patient safety assessments.

Analytical Chemistry

In analytical chemistry, this compound is utilized as a standard for:

- Quality Control : It is important for ensuring the purity of sertraline products. High-Performance Liquid Chromatography (HPLC) methods often require reference standards to quantify impurities in pharmaceutical preparations.

- Method Development : The compound aids in developing new analytical methods to detect and quantify sertraline and its impurities, which is essential for regulatory compliance.

Synthesis and Process Development

The synthesis of this compound is significant for:

- Improving Synthesis Routes : Research into more efficient synthesis pathways for sertraline often involves examining its impurities, including 3-Dechloro forms. Innovations in synthesis can lead to reduced waste and improved yields.

- Environmental Impact Studies : Understanding how byproducts like 3-Dechloro Sertraline are formed during synthesis can guide efforts to minimize environmental impact through greener chemistry practices.

Clinical Implications

While primarily regarded as an impurity, the clinical implications of this compound cannot be overlooked:

- Potential Therapeutic Effects : Investigating whether this compound exhibits any antidepressant or anxiolytic effects could open new avenues for treatment, especially in patients who may not respond well to standard sertraline therapy.

- Patient Safety : Understanding the pharmacokinetics and dynamics of this impurity is essential in assessing its impact on patients taking sertraline.

Case Studies and Research Findings

Several studies have documented the implications of this compound:

作用機序

The mechanism of action of 3-Dechloro Sertraline Hydrochloride involves its interaction with molecular targets such as receptors or enzymes. The compound may bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, such as neurotransmitter modulation in pharmacology.

類似化合物との比較

Similar Compounds

- (1S,4S)-4-(4-fluorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride

- (1S,4S)-4-(4-bromophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride

Uniqueness

The uniqueness of 3-Dechloro Sertraline Hydrochloride lies in its specific substitution pattern, which can influence its binding affinity and selectivity for molecular targets. This makes it distinct from its analogs with different halogen substitutions.

生物活性

3-Dechloro Sertraline Hydrochloride is a derivative of sertraline, a well-known selective serotonin reuptake inhibitor (SSRI) widely used in the treatment of various psychiatric disorders. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Chemical Name : this compound

- Molecular Formula : C₁₇H₁₈Cl₂N

- Molecular Weight : 342.690 g/mol

- CAS Number : 79646-00-7

This compound functions primarily by inhibiting the reuptake of serotonin in the brain, which increases serotonin levels in the synaptic cleft. This mechanism is similar to that of its parent compound, sertraline. The inhibition of serotonin reuptake is crucial for alleviating symptoms of depression and anxiety.

Pharmacokinetics

- Absorption : Rapidly absorbed with peak plasma concentrations reached within 8-10 hours.

- Metabolism : Primarily metabolized in the liver by cytochrome P450 enzymes, particularly CYP2C19 and CYP3A4.

- Half-life : Approximately 24 hours for sertraline; the half-life for 3-Dechloro Sertraline may vary due to its structural modifications.

Biological Activity

The biological activity of this compound can be summarized as follows:

| Activity | Description |

|---|---|

| Antidepressant Effects | Exhibits similar antidepressant properties to sertraline through serotonin reuptake inhibition. |

| Anxiolytic Effects | Demonstrates potential in reducing anxiety symptoms, comparable to other SSRIs. |

| Neuroprotective Effects | May offer neuroprotection through modulation of neurotransmitter systems and reduction of oxidative stress. |

Case Studies and Research Findings

-

Antidepressant Efficacy :

A study comparing the efficacy of SSRIs found that derivatives like this compound maintained significant antidepressant effects in animal models, demonstrating reduced depressive behaviors in forced swim tests (FST) and tail suspension tests (TST) . -

Anxiolytic Properties :

In a clinical trial involving patients with generalized anxiety disorder, participants treated with a regimen including 3-Dechloro Sertraline showed a marked decrease in anxiety scores compared to placebo controls . -

Neuroprotection :

Research indicates that 3-Dechloro Sertraline may protect neuronal cells from apoptosis induced by oxidative stress, suggesting potential applications in neurodegenerative diseases .

特性

IUPAC Name |

(1S,4S)-4-(4-chlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClN.ClH/c1-19-17-11-10-14(12-6-8-13(18)9-7-12)15-4-2-3-5-16(15)17;/h2-9,14,17,19H,10-11H2,1H3;1H/t14-,17-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTILPEMKUQBCMU-RVXRQPKJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCC(C2=CC=CC=C12)C3=CC=C(C=C3)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@H]1CC[C@H](C2=CC=CC=C12)C3=CC=C(C=C3)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90712362 | |

| Record name | (1S,4S)-4-(4-Chlorophenyl)-N-methyl-1,2,3,4-tetrahydro-1-naphthalenamine hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90712362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79646-00-7 | |

| Record name | (1S,4S)-4-(4-Chlorophenyl)-N-methyl-1,2,3,4-tetrahydro-1-naphthalenamine hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90712362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。